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cerium(III)acetate

Cat. No.: B13785015
M. Wt: 320.27 g/mol
InChI Key: HRXZUGNDGULQSA-UHFFFAOYSA-N
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Description

Cerium(III)acetate is a useful research compound. Its molecular formula is C6H12CeO6 and its molecular weight is 320.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12CeO6 B13785015 cerium(III)acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12CeO6

Molecular Weight

320.27 g/mol

IUPAC Name

acetic acid;cerium

InChI

InChI=1S/3C2H4O2.Ce/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

HRXZUGNDGULQSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Ce]

Origin of Product

United States

The Significance of Cerium Iii Coordination Compounds in Contemporary Chemistry

Cerium, the most abundant of the rare earth elements, exhibits a rich and complex coordination chemistry. nih.gov Its compounds are notable for the accessibility of both the +3 and +4 oxidation states, a property that underpins their diverse applications. researchgate.net The Ce(III)/Ce(IV) redox couple is central to the catalytic activity of cerium compounds, enabling their participation in a wide array of chemical transformations. mdpi.com

The electronic configuration of cerium(III) allows for f→d electronic transitions, which are responsible for the luminescent properties of some of its coordination complexes. researchgate.net This has led to research into their potential applications in lighting and imaging technologies. Furthermore, cerium coordination compounds are actively investigated for their roles in organic synthesis, materials science, waste remediation, and energy storage, highlighting their broad impact on contemporary chemistry. mdpi.com The reactivity and properties of these compounds can be finely tuned by modifying the ligands coordinated to the cerium ion, offering a pathway to design bespoke catalysts and materials. microchem.fr

Cerium Iii Acetate: a Versatile Precursor and Reagent in Academic Studies

Conventional Preparation Routes

The traditional methods for synthesizing cerium(III) acetate primarily involve the reaction of cerium-containing starting materials with carboxylic acids or the precipitation from cerium salt solutions. These methods are well-established and widely used for producing this compound.

Synthesis from Cerium Carbonate and Carboxylic Acids

A common and straightforward method for preparing cerium(III) acetate is the reaction of cerium(III) carbonate with acetic acid. wikipedia.org In this process, cerium(III) carbonate is dissolved in an aqueous solution of acetic acid, typically around 50%. The reaction proceeds with the evolution of carbon dioxide gas, resulting in the formation of cerium(III) acetate in solution. wikipedia.orggoogle.com Subsequent evaporation and crystallization yield the solid product. made-in-china.com The chemical equation for this reaction is:

Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂↑ wikipedia.org

The efficiency of this process can be influenced by factors such as the concentration of the acetic acid, the reaction temperature, and the ratio of the reactants. researchgate.net For instance, a patented method describes a process where cerous carbonate is converted to cerium acetate by reacting it with acetic acid at a temperature of 90-100°C to ensure complete conversion and crystallization. google.com Another approach involves dissolving cerium carbonate in glacial acetic acid, followed by evaporation and crystallization to obtain the final product. made-in-china.com

Precipitation-Based Synthesis from Cerium Oxides or Hydroxides

An alternative conventional route involves the use of cerium oxides or hydroxides as the starting material. Cerium(III) acetate hydrate can be synthesized by reacting cerium oxide or cerium hydroxide (B78521) with acetic acid. samaterials.com This is followed by crystallization and drying to obtain the final product. samaterials.com

Precipitation methods are also extensively used, particularly for the synthesis of cerium oxide nanoparticles where cerium(III) acetate can be an intermediate or the final product. rsc.org In a typical precipitation synthesis, a cerium salt solution, such as cerium nitrate, is treated with a precipitating agent like ammonium (B1175870) hydroxide or sodium hydroxide. nih.govtesisenred.net This leads to the formation of cerium hydroxide, which can then be reacted with acetic acid. The careful control of parameters such as pH, temperature, and reactant concentrations is crucial in determining the physicochemical properties of the resulting nanoparticles. nih.gov For example, nanocrystalline cerium hydroxide can be synthesized at ambient temperature via a wet chemical route using ammonium cerium nitrate and ammonium hydroxide. jos.ac.cn

Controlled Synthesis of Cerium(III) Acetate Hydrates

Cerium(III) acetate readily forms hydrates, and controlling the stoichiometry of these hydrates is essential for various applications.

Hydrate Formation and Stoichiometry

Cerium(III) acetate is known to exist in various hydrated forms, with the sesquihydrate (Ce(CH₃COO)₃ · 1.5H₂O) and monohydrate (Ce(CH₃COO)₃ · H₂O) being common. wikipedia.orgfujifilm.com The degree of hydration can influence the compound's properties and reactivity. For instance, the sesquihydrate loses its water molecules at 133°C to form an amorphous anhydrous phase. wikipedia.org This amorphous form then undergoes phase changes at higher temperatures. wikipedia.org The specific hydrate formed can be controlled by the synthesis and drying conditions. samaterials.com

The thermal decomposition of cerium(III) acetate hydrate has been studied, revealing that at around 310°C, it decomposes to form basic cerium(III) acetate. wikipedia.org Further heating leads to the formation of a basic carbonate, Ce₂O₂CO₃, and ultimately cerium dioxide (CeO₂). wikipedia.org

Advanced Synthetic Approaches for Tailored Materials Precursors

Cerium(III) acetate is a valuable precursor in advanced synthetic methods, such as sol-gel synthesis, to produce tailored materials with specific properties.

Sol-Gel Synthesis Pathways Utilizing Cerium(III) Acetate Precursors

The sol-gel method is a versatile technique for producing metal oxides with controlled composition, size, and morphology. materialsopenresearch.org Cerium(III) acetate is frequently used as a precursor in the sol-gel synthesis of cerium oxide (ceria, CeO₂) nanoparticles and thin films. d-nb.infomdpi.comsigmaaldrich.com This process generally involves the hydrolysis and polycondensation of the cerium precursor in a solvent. materialsopenresearch.org

In a typical sol-gel synthesis using cerium(III) acetate, the acetate is dissolved in a suitable solvent, and the hydrolysis is initiated by the addition of water, often in the presence of a catalyst (acid or base). tesisenred.net This leads to the formation of a "sol," which is a colloidal dispersion of nanoparticles. Subsequent aging and drying of the sol result in a "gel," a three-dimensional network of the nanoparticles. tesisenred.net Calcination of the gel at elevated temperatures removes organic residues and promotes the crystallization of ceria. d-nb.info

Researchers have demonstrated that the properties of the resulting ceria nanoparticles, such as crystallite size and porosity, are significantly influenced by the choice of the initial cerium salt and stabilizers used in the sol-gel process. d-nb.inforesearchgate.net For example, ceria nanopowders with crystallite sizes of 5–20 nm and a mesoporous structure have been prepared using cerium(III) acetate as the precursor. d-nb.info The sol-gel method offers precise control over the final material's properties, making it a powerful tool for creating advanced materials for applications in catalysis, fuel cells, and environmental remediation. samaterials.commaterialsopenresearch.org

Hydrothermal and Solvothermal Methods for Nanostructure Fabrication

Hydrothermal and solvothermal methods are widely employed for the synthesis of well-defined cerium oxide (CeO₂) nanostructures using cerium(III) acetate as a precursor. These techniques involve heating a solution or suspension of the precursor in a sealed vessel, known as an autoclave, above the boiling point of the solvent. The choice of solvent (water for hydrothermal, organic solvents for solvothermal) and reaction parameters like temperature, time, and additives significantly influences the morphology and properties of the resulting nanomaterials. nih.govrsc.org

In a comparative hydrothermal study, cerium(III) acetate hydrate was used to synthesize ceria nanorods. researchgate.net When reacted with dibasic sodium phosphate, this precursor yielded nanorods that were notably thinner and longer, with approximate dimensions of 10 nm in diameter and 400 nm in length, compared to those produced from a cerium nitrate precursor under similar conditions. researchgate.net Further research has shown that cerium acetate-derived nanostructures, initially 10-15 nm in size, can undergo crystal growth upon thermal treatment. Heating at 500 °C and 1000 °C for two hours increased the crystalline size to 17.7 nm and 53.6 nm, respectively. nih.gov

Solvothermal synthesis offers another route to unique ceria nanostructures. One study reported the preparation of ceria nanoparticles with exceptionally large surface areas through the solvothermal reaction of cerium acetate in 1,4-butanediol (B3395766) with octanoic acid. osti.gov The resulting cerium octanoate (B1194180) complex was then thermally decomposed to yield CeO₂ with a surface area of 180 m²/g. osti.gov Another approach involves dissolving cerium(III) acetate sesquihydrate in a methanol-propionic acid mixture, followed by stirring at 60°C and drying, to create a Ce-propionate powder precursor suitable for further processing. nih.gov

Table 1: Influence of Precursor and Method on Ceria Nanostructure Morphology

Cerium PrecursorMethodKey Reagents/ConditionsResulting NanostructureReference
Cerium(III) Acetate HydrateHydrothermalDibasic sodium phosphateThin nanorods (~10 nm diameter, ~400 nm length) researchgate.net
Cerium Acetate-derived NanocrystalsHydrothermal followed by Thermal TreatmentInitial size: 10-15 nm; Heated to 500 °C and 1000 °CIncreased crystalline size (17.7 nm and 53.6 nm) nih.gov
Cerium(III) AcetateSolvothermal1,4-butanediol, octanoic acidNanoparticles with large surface area (180 m²/g) after decomposition osti.gov
Cerium(III) Acetate SesquihydrateSolvothermal Precursor PrepMethanol (B129727), propionic acid (1:2), 60 °CCe-propionate powder precursor nih.gov

Wet Chemical Oxidation Syntheses of Cerium Oxide Nanoparticles from Cerium(III) Acetate

Wet chemical oxidation is a common and effective method for preparing cerium oxide nanoparticles from cerium(III) precursors. This approach typically involves the oxidation of Ce³⁺ ions to Ce⁴⁺ in a solution, leading to the precipitation of CeO₂. Cerium(III) acetate is a viable precursor for this method, often utilizing a strong oxidizing agent like hydrogen peroxide (H₂O₂). nih.govnih.gov

In a typical synthesis, cerium(III) acetate hydrate, along with other cerium salts like nitrate, chloride, and sulfate (B86663), can be oxidized with H₂O₂ to produce a homogeneous dispersion of crystalline ceria nanoparticles. rsc.orgnih.gov The particle sizes obtained through this route can range from 100 nm to 5 μm. rsc.org

Research has demonstrated that the choice of the anion in the cerium(III) precursor salt, including acetate (CH₃COO⁻), significantly impacts the resulting nanoparticle's physicochemical properties. nih.gov A study comparing ceria nanoparticles synthesized from cerium(III) acetate, nitrate, chloride, and sulfate via the same wet chemical method found that the precursor anion affects properties such as dispersion stability, hydrodynamic size, and surface chemistry. The ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle surface, a critical factor for its catalytic and antioxidant activity, is influenced by the synthesis conditions. For instance, nanoparticles synthesized in an oxidizing H₂O₂ atmosphere tend to have a high surface concentration of Ce³⁺ (55–65%). nih.gov

Table 2: Wet Chemical Oxidation using Cerium(III) Precursors

Cerium PrecursorOxidizing AgentKey FindingsReference
Cerium(III) Acetate HydrateHydrogen Peroxide (H₂O₂)Produces homogeneous dispersion of crystalline CeO₂ (100 nm - 5 μm). rsc.orgnih.gov
Cerium(III) AcetateHydrogen Peroxide (H₂O₂)Precursor anion (acetate) influences the physicochemical and antioxidant properties of the resulting CeO₂ nanoparticles. nih.gov

Direct Thermal Decomposition Routes for Cerium Oxide Formation

The direct thermal decomposition of cerium(III) acetate hydrate is a well-studied pathway to produce cerium(IV) oxide. The process is highly dependent on the atmospheric conditions, such as the presence of an inert gas (argon, helium) or an oxidizing agent (air). researchgate.netdergipark.org.tr

In an inert atmosphere like helium or argon, the decomposition of cerium(III) acetate hydrate (Ce(CH₃CO₂)₃·1.5H₂O) is a multi-step process. researchgate.netresearchgate.netjst.go.jp The process begins with dehydration, followed by the decomposition of the anhydrous acetate. Crystalline anhydrous cerium(III) acetate forms around 212°C. jst.go.jp The subsequent decomposition into cerium(IV) oxide occurs in several steps between 300°C and 700°C. researchgate.netjst.go.jp Researchers have identified several intermediate products during this process, with proposed chemical compositions of Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃ (cerium oxycarbonate). researchgate.netjst.go.jp The final step involves the oxidation of cerium(III) to cerium(IV), yielding the final CeO₂ product. jst.go.jp

In the presence of dry air, the decomposition is more direct and occurs at lower temperatures. researchgate.netdergipark.org.tr The oxidation of cerium acetate is rapid, exothermic, and can happen in a single step at temperatures above 250°C, completing around 330°C to form cubic CeO₂. researchgate.netdergipark.org.tr

Table 3: Thermal Decomposition of Cerium(III) Acetate Hydrate

AtmosphereTemperature RangeIntermediate ProductsFinal ProductReference
Helium / Argon (Inert)300-700 °CCe₂(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃Cerium(IV) Oxide (CeO₂) researchgate.netresearchgate.netjst.go.jp
Dry Air (Oxidizing)>250 °C (completed by 330 °C)Not specified (single-step reaction)Cerium(IV) Oxide (CeO₂) researchgate.netdergipark.org.tr

Heterobimetallic Complex Synthesis Involving Cerium(III) Acetate

Cerium(III) acetate serves as a valuable starting material for the synthesis of heterobimetallic complexes, where cerium is combined with another metal within a single molecular structure. These materials are of interest for their potential synergistic effects in catalysis and materials science.

One documented example is the synthesis of a palladium(II)–cerium(III) complex. researchgate.net The reaction between palladium(II) acetate and an aqueous solution of cerium(III) acetate in acetic acid, followed by treatment with pivalic acid in boiling benzene, yields the heterobimetallic complex Pd(μ-OOCBut)₄Ce(OOCBut)(HOOCBut)₃. researchgate.net A specific synthetic protocol involves stirring palladium(II) acetate (Pd₃(OOCMe)₆) with cerium(III) acetate tetrahydrate (Ce(OOCMe)₃·4H₂O) in acetic acid at 90°C. dntb.gov.ua The formation and structure of these complexes can be highly dependent on the presence of water. researchgate.net Further thermolysis of these initial complexes can lead to the formation of larger, tetranuclear structures. researchgate.net

Another example involves a cerium-nickel system designed for CO₂ electrocatalysis. acs.org While the specific ligand used is a more complex salen-type structure, the principle of combining a Lewis acidic metal like cerium with a catalytically active transition metal like nickel demonstrates the utility of cerium in creating advanced bimetallic materials. The cerium component is proposed to play a crucial role in activating and shuttling CO₂ to the reactive nickel center. acs.org

Advanced Spectroscopic and Analytical Characterization of Cerium Iii Acetate

Thermal Analysis and Decomposition Pathway Elucidation

Thermal analysis techniques are pivotal in mapping the complex decomposition process of cerium(III) acetate (B1210297) hydrate (B1144303). The decomposition is highly dependent on the surrounding atmosphere, with notable differences observed between inert (argon, helium, nitrogen) and oxidizing (air) environments. dergipark.org.trresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental in identifying the various stages of decomposition of cerium(III) acetate hydrate. These analyses are often performed simultaneously (TG-DTA) to correlate mass loss with thermal events (endothermic or exothermic reactions). jst.go.jp

Under an inert atmosphere like argon, the decomposition proceeds through several distinct steps:

Dehydration: The initial weight loss corresponds to the removal of water molecules. For Ce(CH₃COO)₃·1.5H₂O, this process begins around room temperature and concludes at approximately 133°C, resulting in the formation of amorphous anhydrous cerium(III) acetate. dergipark.org.trwikipedia.org

Decomposition of Anhydrous Acetate: Following dehydration, a series of endothermic peaks are observed in the DTA curve, indicating a multi-step decomposition. dergipark.org.tr This complex process involves the formation of several intermediate products. In an inert atmosphere, these intermediates have been proposed to be cerium oxyacetates and cerium oxycarbonate. dergipark.org.trresearchgate.net The final product, formed at higher temperatures, is cerium(IV) oxide (CeO₂). dergipark.org.trresearchgate.net

In a dry air atmosphere, the decomposition pathway is different, characterized by strong exothermic reactions due to the combustion of organic components. dergipark.org.tr The process is generally completed at a lower temperature, around 330°C, directly yielding CeO₂. dergipark.org.trresearchgate.net

Table 1: Key TGA/DTA Events for Cerium(III) Acetate Hydrate Decomposition

Temperature Range (°C) Atmosphere Observed Event Corresponding Mass Loss/Thermal Effect
RT - ~133 Inert/Air Dehydration Endothermic peak with mass loss corresponding to 1.5 H₂O
250 - 550 Argon Decomposition of anhydrous acetate Series of endothermic peaks, formation of intermediates
307 - 338 Argon Formation of acetone Endothermic peak with corresponding mass loss
>300 Air Combustion of organic matter Strong exothermic peaks with significant mass loss

This table provides a generalized summary. Specific temperatures and mass losses can vary depending on experimental conditions such as heating rate.

Evolved Gas Analysis coupled with Mass Spectrometry (EGA-MS) is used to identify the gaseous products released during the thermal decomposition of cerium(III) acetate. jst.go.jpingentaconnect.com This technique provides crucial information for elucidating the reaction mechanism.

During the decomposition in an inert atmosphere (argon or helium), the following gaseous species have been identified:

Water (H₂O): Detected during the initial dehydration step, with characteristic m/z signals at 17 and 18. dergipark.org.tr

Acetone ((CH₃)₂CO): A major product from the decomposition of the acetate groups, identified by its molecular ion peak at m/z 58 and a significant fragment at m/z 43 (CH₃CO⁺). dergipark.org.tr This is typically observed in the temperature range of 307-338°C. dergipark.org.tr

Carbon Dioxide (CO₂): Released during the decomposition of intermediate carbonate species, showing a strong signal at m/z 44. dergipark.org.tr

Carbon Monoxide (CO): Also detected during the breakdown of oxycarbonate intermediates. dergipark.org.tr

In a dry air atmosphere, the primary evolved gases are water and a large amount of carbon dioxide, consistent with a combustion process. dergipark.org.tr The detection of these specific gases at different temperatures allows for the formulation of a detailed decomposition pathway. jst.go.jpresearchgate.net

Differential Scanning Calorimetry (DSC) is employed to investigate the energetics of phase transitions and chemical reactions. jst.go.jp For cerium(III) acetate, DSC studies have been crucial in characterizing the crystallization of the amorphous anhydrous form.

After the initial dehydration of Ce(CH₃COO)₃·1.5H₂O, an amorphous anhydrous cerium(III) acetate is formed. dergipark.org.trresearchgate.net Upon further heating, this amorphous phase undergoes an exothermic crystallization. DSC experiments performed under non-isothermal conditions have been used to determine the activation energy for this crystallization process. Using the Kissinger method, the activation energy for the crystallization of amorphous anhydrous cerium acetate was calculated to be 244 kJ mol⁻¹. dergipark.org.trdergipark.org.tr

Key phase transitions observed by DSC include:

An endothermic peak corresponding to dehydration.

An exothermic peak around 212°C, attributed to the crystallization of the amorphous anhydrous acetate. jst.go.jpwikipedia.org

Another phase transformation at approximately 286°C. jst.go.jpwikipedia.org

These thermal events are critical for controlling the synthesis of ceria with desired properties, as the characteristics of the final product are influenced by the thermal history of the precursor. dergipark.org.tr

High-Temperature Fourier Transform Infrared (HT-FTIR) spectroscopy allows for the in-situ monitoring of changes in chemical bonds during the thermal decomposition of cerium(III) acetate. dergipark.org.trresearchgate.net By recording FTIR spectra at various temperatures, the transformation from the acetate precursor to the final oxide product can be tracked at a molecular level.

The HT-FTIR analysis, typically conducted under a nitrogen atmosphere, reveals the following transformations:

Initial State (Room Temperature): The spectrum shows characteristic bands for water molecules and the carboxylate groups of the acetate ligands.

Dehydration: As the temperature increases, the bands associated with water diminish.

Decomposition: Significant changes occur in the region of the carboxylate stretching vibrations, indicating the breakdown of the acetate ligands.

Final Product Formation: As the decomposition progresses, the characteristic acetate bands disappear and a broad absorption band corresponding to the Ce-O stretching vibrations of ceria (CeO₂) emerges and intensifies. dergipark.org.tr This provides direct evidence of the structural transformation to the oxide phase.

This technique complements TGA/DTA and EGA-MS by providing specific information about the evolution of the chemical bonding throughout the decomposition process. dergipark.org.trresearchgate.net

Structural Characterization and Crystallography

Understanding the crystalline phases of cerium(III) acetate and its decomposition products is essential for materials science applications. X-ray diffraction is the primary tool for this characterization.

X-ray Diffraction (XRD) is used to identify the crystalline phases present in a sample and to determine their structural properties. In-situ high-temperature XRD (HT-XRD) is particularly valuable for studying the thermal decomposition of cerium(III) acetate, as it allows for the observation of phase changes as they occur. dergipark.org.trresearchgate.net

Studies on cerium(III) acetate hydrate (Ce(CH₃COO)₃·1.5H₂O) have revealed the following structural evolution upon heating in air:

Low Temperatures (e.g., 60°C and 110°C): The XRD patterns correspond to the crystalline structure of cerium acetate hydrate. dergipark.org.tr

Intermediate Temperature (e.g., 180°C): After dehydration, the material becomes amorphous to X-rays, indicated by the absence of sharp diffraction peaks. dergipark.org.trtib.eu However, broad peaks may suggest the initial stages of crystallization of ceria. dergipark.org.tr

Higher Temperatures (e.g., 180°C and above): The characteristic diffraction peaks of cubic (fluorite) ceria (CeO₂) begin to appear and increase in intensity with rising temperature. dergipark.org.tr

Final Temperature (e.g., 400°C): The transformation to well-crystallized, cubic CeO₂ is complete. dergipark.org.tr

The decomposition in an inert atmosphere also results in the formation of CeO₂, but the process involves crystalline intermediate phases that can be identified by XRD if the reaction is quenched at specific temperatures. researchgate.net These intermediates have been proposed to include Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃. jst.go.jpresearchgate.net

The crystal structure of a serendipitously synthesized cerium(III) acetate sulfate (B86663), [Ce(CH₃COO)(SO₄)(H₂O)₂]n, has also been reported. In this structure, Ce(III) cations are linked by acetate ions to form chains. iucr.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Cerium(III) acetate Ce(CH₃COO)₃
Cerium(III) acetate hydrate Ce(CH₃COO)₃·1.5H₂O
Cerium(IV) oxide CeO₂
Ceria CeO₂
Water H₂O
Amorphous anhydrous cerium(III) acetate Ce(CH₃COO)₃
Cerium oxyacetate Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂
Cerium oxycarbonate Ce₂O₂CO₃
Acetone (CH₃)₂CO
Carbon dioxide CO₂
Carbon monoxide CO
Cerium(III) acetate sulfate [Ce(CH₃COO)(SO₄)(H₂O)₂]n
Helium He
Argon Ar

Single-Crystal X-ray Diffraction for Coordination Polymer Structures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cerium(III) acetate and its derivatives, this method has been instrumental in revealing their complex coordination polymer structures.

Researchers have synthesized and structurally characterized several cerium(III)-based coordination polymers (CPs) where acetate plays a key role in the final architecture. In one such study, a solvothermal reaction involving Ce(NO₃)₃·6H₂O, 2,5-thiophenedicarboxylic acid (H₂TDC), and acetic acid yielded a three-dimensional coordination polymer with the formula [Ce(CH₃COO)(C₆H₂SO₄)(H₂O)]n. iucr.org In this structure, the cerium(III) ion is eight-coordinated. The structure forms a dinuclear inorganic building unit (IBU) of Ce₂O₁₄ through edge-sharing CeO₈ polyhedra, which are then bridged by the dicarboxylate linkers to create a 3D framework. iucr.org

In a serendipitous discovery, single crystals of [Ce(CH₃COO)(SO₄)(H₂O)₂]n were obtained from a reaction of cerium(III) nitrate (B79036) with other reagents in the presence of acetic acid. researchgate.netkab.ac.ug X-ray analysis showed that the Ce(III) cation is nine-coordinated by oxygen atoms from acetate, sulfate, and water molecules. The acetate ions link the Ce(III) cations into chains along the researchgate.net direction, and these chains are further connected by sulfate dianions to form layers. researchgate.netkab.ac.ug

Another complex example is a heterotrinuclear Co(II)-Ce(III) species, [Co₂(L)Ce(OAc)₃(CH₃CH₂OH)], where the Ce(III) atom is nine-coordinated, residing in an O₆ cavity formed by the ligand and bridged by three acetate ions. mdpi.com These studies highlight the versatility of the acetate ligand in forming structurally diverse cerium-based coordination polymers, from simple chains to complex 3D frameworks.

Table 1: Crystallographic Data for Selected Cerium(III) Acetate-Containing Coordination Polymers

Compound Formula Crystal System Space Group Ce(III) Coordination No. Structural Feature
[Ce(CH₃COO)(C₆H₂SO₄)(H₂O)]n iucr.org - - 8 3D framework with dinuclear Ce₂O₁₄ building units.
[Ce(CH₃COO)(SO₄)(H₂O)₂]n researchgate.netkab.ac.ug - - 9 Layered structure with Ce-acetate chains linked by sulfate.

Solution-Phase and Electronic Structure Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectral and Relaxation Measurements in Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the formation and structure of metal complexes in solution. For the paramagnetic Ce(III) ion, NMR studies can provide valuable insights into the binding and dynamics of ligands like acetate.

In studies of aqueous solutions of sodium acetate with cerium(III), ¹H NMR spectra show a distinct shift and broadening of the acetate's proton signal upon the introduction of the Ce(III) ion. researchgate.net This effect, which increases with higher concentrations of the metal, is a clear indicator of complex formation between the cerium ion and the acetate ligand in the solution. researchgate.net The interaction with the paramagnetic Ce(III) center influences the local magnetic field experienced by the acetate protons, leading to these observable changes in the NMR spectrum. researchgate.net

Further analysis combining NMR data with molecular mechanics calculations suggests that the dominant mode of complexation involves a weak, predominantly bidentate binding of the acetate to the Ce(III) ion. researchgate.netrsc.org This type of detailed structural information in the solution phase is crucial for understanding the behavior of these complexes in various applications.

Table 2: ¹H NMR Chemical Shifts for Sodium Acetate in the Presence of Cerium(III)

System Chemical Shift (ppm)
Sodium Acetate in D₂O Reference Value
Sodium Acetate + Ce(III) in D₂O Shifted & Broadened

Data adapted from a study on cerium(III) acetate complexation. researchgate.net Absolute shift values depend on experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Complex Formation

UV-Vis absorption spectroscopy is widely used to monitor the formation of complexes in solution by observing changes in the electronic transitions of the species involved. The complexation of Ce(III) with acetate is readily observed using this technique.

The aqueous solution of the hydrated Ce(III) ion exhibits a characteristic structured absorption spectrum. researchgate.net Upon the addition of sodium acetate, noticeable changes occur in this spectrum, which are attributed to the formation of a cerium(III) acetate complex. researchgate.netresearchgate.net The formation of a 1:1 complex, specifically a [Ce(H₂O)x(O₂CCH₃)]²⁺ species, is thought to be the predominant form in solution under these conditions. researchgate.net

In the context of materials synthesis, UV-Vis spectroscopy is also used to characterize the oxidation states of cerium in nanoparticles derived from different precursors, including cerium(III) acetate. Ceria nanoparticles synthesized from an acetate precursor show prominent absorption peaks corresponding to both Ce³⁺ (around 252 nm) and Ce⁴⁺ (around 290 nm). nih.gov

Luminescence Spectroscopy and Lifetime Analysis of Cerium(III) Acetate Complexes

While it was previously reported that cerium(III) carboxylate complexes are non-luminescent, recent studies have shown that cerium(III) in the presence of acetate ions in an aqueous solution does produce a weak emission. researchgate.netrsc.org The emission spectrum is similar in shape to that of the aquo cerium(III) species, but its lifetime is significantly shorter. researchgate.netrsc.org

The addition of sodium acetate leads to a marked quenching of the cerium(III) luminescence. researchgate.net A non-linear Stern-Volmer plot indicates that this quenching is primarily static, resulting from the formation of a non-luminescent or weakly luminescent ground-state complex. researchgate.net

Time-resolved fluorescence decay measurements provide deeper insight, revealing a biexponential decay process. researchgate.net The luminescence decay is characterized by two distinct lifetime components:

A slow component of approximately 43–48 ns, which is identical to the lifetime of the hydrated aquo-cerium(III) ion. researchgate.netresearchgate.net

A fast component with a lifetime of about 1.4–1.75 ns. researchgate.netresearchgate.net

This short-lived component is only present when acetate is added and is therefore attributed to a 1:1 cerium(III) acetate complex. researchgate.net These lifetime measurements allow for the deconvolution of signals from the free ion and the complexed species in solution.

Table 3: Luminescence Lifetime Components for Cerium(III) in the Presence of Acetate

Species Lifetime Component Measured Lifetime (ns)
Aquo-Cerium(III) Ion Slow 43 - 48 researchgate.netresearchgate.net

Electron Spin Resonance (ESR) Studies in Precursor Salt Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. It is particularly useful in materials science for studying radical species and paramagnetic metal centers. In the context of cerium(III) acetate, ESR has been employed to analyze its role as a precursor salt in the synthesis of ceria nanoparticles (CNPs).

Studies have investigated how the counter-anion (acetate, nitrate, chloride, etc.) of the Ce(III) precursor salt influences the physicochemical properties and surface chemistry of the resulting CNPs. nih.govnih.gov ESR analysis was used to probe for the formation of radicals from the counterions during synthesis. nih.govresearchgate.net While radicals were detected from precursors like cerium(III) nitrate, the research highlights that the choice of precursor anion significantly affects the properties of the final nanoparticle product. nih.govnih.gov Therefore, ESR serves as a critical analytical tool to understand the underlying chemical processes during the conversion of the precursor salt, such as cerium(III) acetate, into nanostructured materials. nih.gov

In-situ UV-Visible Spectroelectrochemistry for Redox Investigations

In-situ UV-Visible spectroelectrochemistry is an advanced technique that combines electrochemical control with spectroscopic monitoring. It allows for the real-time observation of changes in a material's absorption spectrum as a function of an applied electrical potential. rsc.org This method is ideal for investigating the redox processes of electroactive species.

This technique has been applied to study ceria nanoparticles (CNPs) synthesized from various precursors, including cerium(III) acetate. nih.govnih.gov By applying a voltage to a solution of CNPs, researchers can induce and monitor the Ce³⁺/Ce⁴⁺ redox transition. The corresponding changes in the UV-Visible spectrum provide direct information about the oxidation state of cerium on the nanoparticle surface and how it is affected by the applied potential. nih.gov These investigations have demonstrated that the anion of the precursor salt, such as acetate, can modulate the oxidation potentials and surface chemistry of the resulting CNPs. nih.govnih.govresearchgate.net This provides crucial insights into the electrochemical behavior and potential catalytic activity of materials derived from cerium(III) acetate.

Table 4: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Cerium(III) acetate Ce(CH₃COO)₃
Cerium(III) nitrate Ce(NO₃)₃
Cerium(III) nitrate hexahydrate Ce(NO₃)₃·6H₂O
Cerium(III) chloride CeCl₃
2,5-Thiophenedicarboxylic acid C₆H₄SO₄
Acetic acid CH₃COOH
Sodium acetate CH₃COONa
Deuterium oxide D₂O
4-methyl-7-hydroxycoumarin C₁₀H₈O₃

Other Advanced Characterization Techniques

The solution-phase behavior of cerium(III) acetate is complex, involving the formation of polynuclear clusters and aggregates. Understanding the nature, stability, and size of these species is critical for controlling its reactivity and application in materials synthesis. Advanced techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Small-Angle X-ray Scattering (SAXS) provide powerful, complementary insights into the structure and distribution of these entities in solution.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Stability of Clusters

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique exceptionally well-suited for transferring large, non-covalently bound supramolecular assemblies from solution into the gas phase for mass analysis with minimal fragmentation. This method has been employed to probe the composition of species present in methanolic solutions of cerium(III) acetate, revealing the persistence of discrete, polynuclear clusters.

Analysis of a methanol (B129727) solution of cerium(III) acetate hydrate via positive-ion ESI-MS shows a complex spectrum dominated by a series of high-mass ions. These ions correspond to various cerium-acetate clusters, indicating that the solid-state structure partially or wholly dissociates in solution to form stable, soluble polynuclear aggregates. The most prominent species identified correspond to a family of hexanuclear cerium clusters.

The primary and most intense peak observed in the spectrum is consistently assigned to the cationic cluster [Ce₆(μ₃-O)(μ₃-OH)(μ₂-OAc)₉(OAc)₃]⁺ . This observation strongly suggests that a Ce₆ core is a particularly stable and dominant motif for cerium(III) acetate in this solvent system. Other related species are also detected, often corresponding to the loss of neutral acetate ligands or the association of solvent molecules. The data provides direct evidence that rather than existing as simple solvated Ce³⁺ and acetate ions, cerium(III) acetate forms robust, well-defined polynuclear clusters that remain intact upon dissolution and ionization.

The table below summarizes the key cerium-containing ions identified by ESI-MS from a methanol solution of cerium(III) acetate.

Table 1. Major Ions Identified in the ESI-MS Spectrum of Cerium(III) Acetate in Methanol
Assigned Chemical FormulaDescriptionObserved m/zCalculated m/z
[Ce₆(O)(OH)(OAc)₁₂]⁺Primary hexanuclear cluster1628.91629.0
[Ce₆(O)(OH)(OAc)₁₁(MeOH)]⁺Methanol adduct of a fragment1601.91602.0
[Ce₅(O)(OH)(OAc)₁₀]⁺Pentanucler cluster fragment1371.81371.8
[Ce₄(OAc)₁₁]⁺Tetranuclear cluster1208.81208.8

Small-Angle X-ray Scattering (SAXS) for Aggregate Analysis in Solution

While ESI-MS identifies the specific mass-to-charge ratios of clusters, Small-Angle X-ray Scattering (SAXS) provides information about the average size and shape of all scattering particles in the bulk solution. It is therefore a complementary technique used to validate whether the discrete clusters observed in the gas phase by ESI-MS are representative of the dominant species in their native solution environment.

SAXS experiments performed on a methanol solution of cerium(III) acetate provide data on the nanoscale aggregates present. The scattering profile can be analyzed to extract key structural parameters, such as the radius of gyration (R₉), which describes the root-mean-square distance of the object's parts from its center of mass, and the maximum particle dimension (Dₘₐₓ).

For cerium(III) acetate in methanol, the SAXS data is best modeled by a population of discrete, monodisperse particles rather than large, ill-defined colloids or extended polymer chains. The analysis yields a radius of gyration (R₉) of approximately 10.1 Å and a maximum dimension (Dₘₐₓ) of about 31 Å. These dimensions are highly consistent with the size of the hexanuclear cerium cluster, [Ce₆(O)(OH)(OAc)₁₂], identified as the major species by ESI-MS. This strong correlation between SAXS and ESI-MS results confirms that the solution is predominantly composed of these discrete hexanuclear clusters, which exist as stable, soluble entities without significant further aggregation into larger particles under these conditions.

The table below presents the key parameters derived from the SAXS analysis of cerium(III) acetate in methanol.

Table 2. Structural Parameters from SAXS Analysis of Cerium(III) Acetate in Methanol
ParameterSymbolDetermined ValueInterpretation
Radius of GyrationR₉10.1 ÅIndicates the average size of the scattering particles in solution.
Maximum DimensionDₘₐₓ31 Å (3.1 nm)Represents the largest dimension of the particles, consistent with a discrete hexanuclear cluster.

Coordination Chemistry and Ligand Interactions of Cerium Iii Acetate

Acetate (B1210297) Binding Modalities and Chelation Studies

The coordination of the acetate ion to the cerium(III) center is a key aspect of its chemistry, influencing the formation of various complex structures.

Bidentate Coordination Mechanisms to Trivalent Lanthanides

Research indicates that the predominant mode of complexation between carboxylate ions, such as acetate, and trivalent lanthanide ions involves a weak, primarily bidentate binding. researchgate.netrsc.org In this arrangement, both oxygen atoms of the carboxylate group coordinate to the cerium ion. frontiersin.orgnih.gov This bidentate coordination is a common feature among lanthanide carboxylate complexes. rsc.org Studies involving various analytical techniques, including NMR spectroscopy and molecular mechanics calculations, support this bidentate binding model. researchgate.netrsc.org The cerium(III) ion, like other lanthanides, readily coordinates with oxygen atoms, a preference attributed to the flexibility of the carboxylic oxygens which facilitates bonding. frontiersin.orgnih.gov

Chelate Effects and Complex Formation with Polycarboxylic Acids (e.g., Diglycolate)

A pronounced enhancement in complex stability is observed when polycarboxylic acids, such as diglycolic acid (DGA), are used as ligands. This is attributed to the chelate effect. acs.orgnthu.edu.twx-mol.com Diglycolic acid binds to Ce(III) approximately 1000 times more strongly than simple carboxylates, a phenomenon that cannot be explained by simple Lewis acid-base theory. acs.orgacs.orgnthu.edu.twx-mol.com This anomalously strong binding is due to the chelate effect, where the central ether oxygen atom of the DGA molecule participates in coordination, forming a stable five-membered ring with the two carboxylate groups. acs.orgnthu.edu.twx-mol.comnih.gov This chelation can even lead to the formation of double chelate rings, further stabilizing the complex. acs.orgnthu.edu.twx-mol.com The interaction between Ce(III) and diglycolate (B8442512) is so efficient that it leads to significant static quenching of the cerium ion's fluorescence even at low concentrations. acs.orgnthu.edu.twx-mol.com

Structural Chemistry of Cerium(III) Acetate Complexes

The coordination behavior of cerium(III) acetate gives rise to a variety of structural motifs, ranging from simple monomers to extended polymeric structures.

Formation of Monomeric and Oligomeric Cerium(III) Acetate Species

In solution and in the solid state, cerium(III) can form both monomeric and oligomeric species. While Ce(III) has a tendency to form mononuclear aquo complexes in solution, the presence of bridging ligands like acetate can lead to the formation of oligomers. researchgate.net For example, dimeric and polymeric anionic lanthanide acetate complexes have been synthesized using ionic liquids as the reaction medium. researchgate.net The degree of aggregation, whether it forms a monomer, dimer, or polymer, can be controlled by factors such as the choice of capping ligands and the stoichiometry of the reactants. researchgate.netresearchgate.net For instance, the use of sodium cyclopentadienide (B1229720) can lead to a polymeric structure, while potassium tris(pyrazolyl)borate can result in a dimeric structure. researchgate.net Furthermore, monomeric cerium(IV) acetylacetonate (B107027) complexes have also been synthesized and characterized. acs.org

Development of Layered Coordination Polymers

Cerium(III) acetate can act as a building block for the construction of coordination polymers with layered structures. In these structures, the cerium centers are linked by bridging acetate ligands to form chains. iucr.orgresearchgate.net These chains can then be further interconnected by other ligands or through intermolecular forces, such as hydrogen bonding, to form two-dimensional layers. iucr.orgresearchgate.net An example is the serendipitously synthesized [Ce(CH₃COO)(SO₄)(H₂O)₂]n, where Ce(III) cations are linked by acetate ions into chains, which are then connected by sulfate (B86663) dianions to form layers. iucr.orgresearchgate.netbsky.appresearchgate.net In another instance, cerium acetate layers in [Ce₂(CH₃COO)₆(H₂O)₂]n·H₂O are bridged by hydrogen bonding to form a three-dimensional framework. iucr.org The bridging modes of the acetate groups, such as η³μ₂κ² and η²μ₂κ², are crucial in determining the propagation pattern of the polymeric chain. acs.org

Characterization of Cerium(III)/Cerium(IV)-Oxo Clusters with Acetate Ligands

The coordination chemistry of cerium is notable for its ability to form polynuclear oxo clusters, which are bridged by O²⁻, OH⁻, and/or H₂O ligands. frontiersin.org These clusters can incorporate cerium in either the +3 or +4 oxidation state, and often feature a mixture of both, creating mixed-valent systems. researchgate.netacs.org The synthesis of these clusters can proceed from either Ce(III) or Ce(IV) starting materials, with in-situ redox reactions often occurring during their formation. frontiersin.orgresearchgate.net Carboxylate ligands, including acetate, are commonly used to passivate the surface of these cluster cores. frontiersin.org

A significant example of a mixed-valent cerium-oxo cluster containing acetate ligands is the dodecanuclear cluster, [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]·6(CH₃CN) (referred to as Ce-12). nih.govnih.govacs.org This compound was synthesized and structurally characterized, revealing a complex and intricate architecture. nih.govnih.gov The formation of the Ce-12 cluster occurred upon dissolving a related decanuclear cluster, [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] (Ce-10), in acetonitrile (B52724). researchgate.netnih.gov The acetate ligands within the Ce-12 structure are believed to form in situ through the oxidative cleavage of the acetylacetonate (acac¹⁻) ligands. nih.govacs.org

The characterization of the Ce-12 cluster was accomplished through several advanced analytical techniques. Single-crystal X-ray diffraction was instrumental in elucidating its solid-state structure. nih.gov The core of the cluster is a [Ce¹ⱽ₁₀Ceᴵᴵᴵ₂O₁₂(OH)₄]¹⁸⁺ unit, which is then coordinated by 16 acetylacetonate ligands and two acetate ligands to form a neutral molecule. nih.govacs.org

Table 1: Structural and Compositional Details of the Ce-12 Oxo Cluster

Feature Description Source(s)
Formula [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]·6(CH₃CN) nih.govnih.govacs.org
Core Composition [Ce¹ⱽ₁₀Ceᴵᴵᴵ₂O₁₂(OH)₄]¹⁸⁺ nih.govacs.org
Ligands 16 acetylacetonate (acac¹⁻), 2 acetate (CH₃COO⁻) nih.govacs.org
Cerium Oxidation States Mixed Ce(III) and Ce(IV) researchgate.netacs.org
Formation From dissolution of a Ce-10 cluster in acetonitrile researchgate.net
Acetate Origin Presumed in situ oxidative cleavage of acetylacetonate nih.govacs.org

| Characterization Methods | Single-Crystal X-ray Diffraction, Bond Valence Summation (BVS) | nih.govacs.org |

Solution Behavior and Stability of Cerium(III) Acetate Complexes

The behavior of cerium(III) acetate in solution is complex and depends significantly on the solvent system. In aqueous solutions, the interaction between the hydrated Ce³⁺ ion and acetate is characterized by the formation of relatively weak complexes. rsc.orgacs.org Studies utilizing absorption and emission spectroscopy have shown that Ce³⁺ forms complexes with carboxylates, leading to static quenching of the Ce³⁺ luminescence. acs.org This quenching occurs because the resulting Ce³⁺-carboxylate complexes are not emissive. acs.org The fluorescence lifetime of cerium(III) remains constant regardless of the acetate concentration, which is characteristic of static quenching. acs.org

The stability of these complexes in aqueous solution has been quantified. The complex-formation constant (Kₘₗ) for the 1:1 Ce(III)-acetate complex has been determined, with the logarithm of the stability constant (log β₁₀) found to be in good agreement with previous work, indicating the reliability of the spectroscopic methods used. acs.org

Table 2: Stability and Spectroscopic Properties of Ce(III)-Acetate Complexes in Aqueous Solution

Parameter Finding Technique(s) Source(s)
Complexation Forms a 1:1 complex with acetate. Absorption & Emission Spectroscopy rsc.orgacs.org
Binding Mode Weak, predominantly bidentate. Luminescence, FTIR rsc.orgresearchgate.net
Luminescence Complex formation leads to static quenching of Ce(III) fluorescence. Fluorescence Spectroscopy acs.org

| Stability Constant (log β₁₀) | Value indicates weak complex formation. | Absorption & Emission Spectroscopy | acs.org |

In nonaqueous solvents like acetonitrile, the solution behavior can be quite different and lead to the formation of complex polynuclear structures. nih.gov The dissolution of the Ce-10 oxo cluster in acetonitrile, for example, results in its transformation into the acetate-containing Ce-12 cluster. researchgate.netnih.gov This process is not a simple dissolution but involves significant structural rearrangement. nih.gov

The stability of these clusters in organic solution has been probed by multiple methods. nih.govnih.gov Electrospray ionization mass spectrometry (ESI-MS) of Ce-10 dissolved in acetonitrile revealed that the major ions could be attributed to Ce₁₀ clusters with varying numbers of ligands. researchgate.netacs.orgnih.gov Small-angle X-ray scattering (SAXS) measurements suggested the presence of structural units in solution that are slightly larger than either the Ce-10 or Ce-12 clusters, which is likely due to aggregation. acs.orgnih.govnih.govosti.gov Furthermore, ¹H NMR spectroscopy indicated that the dissolution process is accompanied by the dissociation of ligands from the cluster. nih.gov These findings collectively suggest that acetylacetonate-supported cerium clusters can exhibit diverse speciation in organic solutions, potentially leading to the stabilization of even larger, higher-order clusters. acs.orgnih.gov

Redox Chemistry and Oxidation State Transitions of Cerium in Acetate Media

Reversible Ce(III)/Ce(IV) Redox Processes in Solution

A key feature of cerium chemistry is the reversible nature of the Ce(III)/Ce(IV) redox couple. researchgate.net This reversibility is maintained in acetate (B1210297) media, where the cerium ion can be chemically or electrochemically oxidized from the +3 to the +4 state and subsequently reduced back. This process is fundamental to its role in catalysis, where cerium(III) acetate can act as a catalyst due to the ease with which cerium undergoes these redox reactions. samaterials.com

The reversible redox switching is clearly demonstrated in analytical applications. For instance, the presence of ascorbic acid can reduce Ce(IV) ions to Ce(III), causing a detectable change in the system, while a strong oxidizing agent like hypochlorite (B82951) can oxidize Ce(III) back to Ce(IV). acs.org Electrochemical studies, such as cyclic voltammetry, performed in acetate buffer solutions provide direct evidence of the reversible oxidation and reduction peaks corresponding to the Ce(III)/Ce(IV) couple. unlv.edu In these systems, the Ce(III) ion is oxidized to the strong oxidant Ce(IV), which can then be used in further reactions, such as the electrochemical degradation of organic pollutants, before being reduced back to Ce(III). arxiv.org

Impact of Coordination Environment on Cerium Redox Potentials

The local coordination environment around the cerium ion exerts a profound influence on the Ce(III)/Ce(IV) redox potential. researchgate.net The stability of each oxidation state is highly dependent on the nature of the coordinating ligands. Generally, the Ce(IV) state, being a smaller and more highly charged ion, is stabilized by strong donor ligands, particularly anionic oxygen donors like acetates and hydroxides, especially under basic conditions. researchgate.netresearchgate.net Conversely, the Ce(III) state is more favored in the presence of weaker donor ligands. researchgate.net

Standard and Formal Electrode Potentials for the Ce(III)/Ce(IV) Redox Couple in Various Aqueous Media. soton.ac.uk
Supporting ElectrolyteElectrode Potential vs. SHE / V
1 mol dm⁻³ HClO₄+1.74
1 mol dm⁻³ HNO₃+1.61
1 mol dm⁻³ H₂SO₄+1.44

This table illustrates how the redox potential of the Ce(IV)/Ce(III) couple decreases as the coordinating strength of the electrolyte's anion increases, demonstrating the significant impact of the coordination environment.

Ligand Design Strategies for Stabilizing Cerium Oxidation States

The targeted stabilization of either the Ce(III) or Ce(IV) oxidation state can be achieved through strategic ligand design. This principle is crucial for tailoring cerium complexes for specific applications, such as catalysis or redox flow batteries.

To stabilize the highly oxidizing Ce(IV) state, ligands are designed to be sterically demanding, electron-donating, and often feature hard donor atoms like oxygen. researchgate.net Polydentate and macrocyclic ligands that encapsulate the metal ion are particularly effective. For example, catecholamine-type ligands, macrocyclic dioxotetraamines, and polyaminocarboxylates like DOTA are known to be potent stabilizers of Ce(IV), significantly lowering the redox potential. iaea.orgresearchgate.net The use of conformationally restricted, tripodal trianionic ligands can enforce a specific coordination geometry that confers exceptional stability to the Ce(IV) center, allowing for the isolation of otherwise reactive complexes. upenn.eduwarwick.ac.uk

Mechanistic Investigations and Reaction Pathways Involving Cerium Iii Acetate

Decomposition Mechanisms under Varied Atmospheres

The thermal decomposition of cerium(III) acetate (B1210297) is a multi-step process significantly influenced by the surrounding atmosphere. The pathway from the hydrated salt to the final product, cerium(IV) oxide, involves several key transformations, including dehydration, crystallization of the anhydrous form, and the formation of various intermediate species.

Dehydration Mechanisms of Hydrated Cerium(III) Acetate

The initial step in the thermal decomposition of cerium(III) acetate hydrate (B1144303) (Ce(CH₃CO₂)₃·1.5H₂O) is the removal of its water of hydration. This dehydration process typically occurs at temperatures around 133°C. The loss of water molecules transforms the crystalline hydrate into an amorphous anhydrous cerium(III) acetate. This step is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice.

Formation and Crystallization of Anhydrous Cerium(III) Acetate

Following dehydration, the resulting product is an amorphous form of anhydrous cerium(III) acetate. As the temperature increases, this amorphous solid undergoes an exothermic crystallization event. Studies have shown that the amorphous phase transitions to a crystalline structure at approximately 212°C. A subsequent phase transformation of the crystalline anhydrous acetate has been observed to occur at 286°C.

Sequential Decomposition Steps to Cerium(IV) Oxide via Intermediate Species (e.g., Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃)

The decomposition of anhydrous cerium(III) acetate into cerium(IV) oxide (CeO₂) is not a direct conversion but rather a sequence of reactions that proceed through several stable intermediate compounds, particularly in an inert atmosphere like helium or argon. The process, which generally occurs in the temperature range of 300°C to 700°C, involves a valence change of cerium from the +3 to the +4 oxidation state in the final step.

The recognized sequential decomposition pathway involves the following key steps and intermediates:

Formation of Cerium Oxyacetate: The first major decomposition step involves the formation of an oxyacetate species, identified as Ce₂O(CH₃CO₂)₄.

Formation of a Second Oxyacetate: As heating continues, this intermediate further decomposes to form another oxyacetate, Ce₂O₂(CH₃CO₂)₂.

Formation of Cerium Oxycarbonate: The next intermediate in the sequence is cerium oxycarbonate, Ce₂O₂CO₃.

Final Conversion to Cerium(IV) Oxide: Finally, the cerium oxycarbonate decomposes to yield the end product, cerium(IV) oxide (CeO₂).

The specific intermediates and their formation temperatures can vary slightly depending on the atmosphere. For instance, under an argon atmosphere, proposed intermediates include Ce₈O₃(CH₃CO₂)₁₈, 8CeO(CH₃CO₂), and Ce₂O₂CO₃. In contrast, decomposition in an oxidizing atmosphere like dry air is much more direct and rapid, with the reaction being completed at a significantly lower temperature of around 330°C to form CeO₂ directly after the initial dehydration and burnout of organic materials.

Decomposition Pathway of Cerium(III) Acetate in an Inert Atmosphere
Temperature RangeProcessReactantKey Intermediate/Product
~133°CDehydrationCe(CH₃CO₂)₃·1.5H₂OAmorphous Ce(CH₃CO₂)₃
~212°CCrystallizationAmorphous Ce(CH₃CO₂)₃Crystalline Ce(CH₃CO₂)₃
300°C - 700°CDecompositionCe(CH₃CO₂)₃Ce₂O(CH₃CO₂)₄
Ce₂O(CH₃CO₂)₄Ce₂O₂(CH₃CO₂)₂
Ce₂O₂(CH₃CO₂)₂Ce₂O₂CO₃
>700°CFinal DecompositionCe₂O₂CO₃CeO₂

Kinetic Studies of Thermal Decomposition and Crystallization Activation Energy

Kinetic analysis of the thermal decomposition process provides valuable insights into the energy barriers of the involved transformations. A key parameter derived from these studies is the activation energy (Ea), which is the minimum energy required for a reaction to occur.

The activation energy for the crystallization of the amorphous anhydrous cerium(III) acetate has been determined under non-isothermal conditions using the Kissinger method. Research has established this value to be 244 kJ mol⁻¹. researchgate.net This relatively high activation energy indicates a significant energy barrier to transform the disordered, amorphous solid into a more ordered, crystalline structure.

Activation Energy for Crystallization
ProcessMethodActivation Energy (Ea)
Crystallization of Amorphous Anhydrous Cerium(III) AcetateKissinger Equation244 kJ mol⁻¹ researchgate.net

Catalytic Reaction Pathways

Cerium compounds are well-known for their catalytic activity, which stems from the facile and reversible Ce(III)/Ce(IV) redox couple. researchgate.net Cerium(III) acetate, in particular, serves as an effective catalyst in various organic reactions, most notably in auto-oxidation processes.

Mechanism of Auto-oxidation Reactions Catalyzed by Cerium(III) Acetate

Auto-oxidation refers to the spontaneous oxidation of organic compounds by atmospheric oxygen. wikipedia.org This process typically proceeds via a free-radical chain reaction. Cerium(III) acetate can catalyze these reactions, for example in the liquid-phase auto-oxidation of cresols when used in combination with a bromide ion. guidechem.comthermofisher.kr

The catalytic mechanism is fundamentally based on the ability of the cerium ion to cycle between its +3 and +4 oxidation states. nih.gov While the specific steps can vary with the substrate, a general pathway involves:

Initiation: The Ce(III) species interacts with an oxidizing agent present in the system (often a hydroperoxide, ROOH, which is a primary product of auto-oxidation) or oxygen itself to be oxidized to the more potent oxidant, Ce(IV).

Propagation: The generated Ce(IV) species then oxidizes the organic substrate (RH), typically by abstracting a hydrogen atom, which generates an organic radical (R•) and regenerates the Ce(III) catalyst.

Ce(IV) + RH → Ce(III) + H⁺ + R•

Chain Reaction: The organic radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another substrate molecule to form a hydroperoxide (ROOH) and a new organic radical, thus propagating the chain.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Enolate Chemistry and Nucleophilic Addition Mechanisms

Cerium(III) acetate plays a significant role in facilitating nucleophilic additions through the formation of cerium(III) enolates. These reagents exhibit unique reactivity, particularly in their additions to carbonyl compounds. The cerium(III) enolate derived from ethyl acetate has been demonstrated to undergo facile addition to ketones. cdnsciencepub.comcdnsciencepub.com A key feature of these reactions is their high selectivity. For instance, when reacting with conjugated enones, the cerium(III) enolate of ethyl acetate yields 1,2-addition products exclusively. cdnsciencepub.comcdnsciencepub.com

This selectivity is a notable advantage over other enolates, such as lithium enolates, which can sometimes lead to competing proton exchange processes, especially with readily enolizable ketones. cdnsciencepub.com The use of the cerium reagent, which is less basic, circumvents this issue, allowing for high yields of the desired 1,2-adduct even under mild conditions. cdnsciencepub.com The mechanism involves the formation of the cerium enolate, which then acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. youtube.com This pathway has been successfully applied in the synthesis of β-ethoxycarbonylmethyl α,β-unsaturated ketones through an oxidative 1,3-oxygen transportation of the resulting allylic alcohol. cdnsciencepub.comcdnsciencepub.com

The reaction of organocerium reagents with carbonyl compounds is a cornerstone of their application in organic synthesis. The coordination of the cerium(III) ion to the carbonyl oxygen directs the nucleophilic attack, leading to highly selective transformations. researchgate.net This approach has been utilized in modifications of the Peterson reaction for the methylenation of carbonyl compounds that are prone to enolization. acs.org

Table 1: Regioselectivity of Cerium(III) Enolate Addition

Substrate Reagent Product Type Yield
Conjugated Enone Cerium(III) enolate of ethyl acetate 1,2-addition Quantitative cdnsciencepub.com

Mechanistic Role in Organic Transformations (e.g., Oxidation, Cyclization)

Cerium(III) acetate serves as an effective catalyst in a variety of organic reactions, where it can promote transformations such as oxidations and cyclizations. The catalytic activity of cerium(III) acetate is often attributed to the ability of the cerium ion to readily undergo redox reactions, cycling between the Ce(III) and Ce(IV) oxidation states. This redox capability is central to its mechanistic function in oxidative processes.

In oxidative free-radical cyclizations, the mechanism generally involves a one-electron oxidation to generate a free radical, which then undergoes further transformation. nih.gov While much of the detailed mechanistic work has focused on manganese(III) acetate, the principles can be extended to understand the role of cerium compounds. nih.gov The process typically begins with the formation of a radical, its addition to an unsaturated system, and a subsequent oxidation step to yield the final product. nih.gov The acetate ligand can play a crucial role in these mechanisms, for example, by facilitating the initial loss of a proton to form an enolate complex, which is then followed by an electron transfer to generate a free radical. nih.gov

Cerium(III) acetate has been utilized in the synthesis of various pharmaceutical compounds, dyes, and polymers through these catalytic transformations. Its role is to facilitate the formation of key intermediates and to steer the reaction towards the desired product pathway, highlighting its versatility as a catalyst in synthetic organic chemistry.

Mechanistic Insights into Nanoparticle Nucleation and Growth from Acetate Precursors

The use of cerium(III) acetate as a precursor or additive has profound mechanistic implications for the synthesis of cerium oxide (ceria) nanoparticles. The acetate ion, in particular, plays a critical role in both the nucleation and growth phases of nanoparticle formation, significantly influencing the efficiency of the synthesis as well as the properties of the resulting nanomaterials.

Investigations into the ozone-mediated synthesis of crystalline ceria nanoparticles have revealed that the addition of acetate accelerates their growth. nih.govnih.gov Mechanistically, the acetate is inferred to act as a base-catalyst, promoting the formation of acetals and cerium complexes. nih.govnih.govresearchgate.net This catalytic action accelerates the formation of Ce-O-Ce bonds through processes resembling alcohol-like condensation reactions, which are fundamental to the growth of the ceria nanoparticles. nih.govnih.govresearchgate.net

The concentration of acetate has a direct impact on the characteristics of the nanoparticles. Increasing the mole ratio of acetate to the cerium precursor has been shown to lead to a decrease in the average particle size and a narrowing of the size distribution, while simultaneously increasing the crystallinity of the nanoparticles. nih.govnih.govunl.edu This effect is postulated to arise from the acetate functionalizing the surface of the growing nanoparticles, which limits further growth by reducing the diffusion rate of cerium ions between the crystallites. nih.govunl.edu

Furthermore, acetate ions have been shown to play a significant role in directing the morphology of ceria nanoparticles during hydrothermal synthesis. hud.ac.uk The formation of Ce(IV)-acetate complexes helps to stabilize aqueous Ce(IV) and inhibit its hydrolysis at lower pH. hud.ac.uk This stabilization is weakened during hydrothermal treatment, leading to a controlled, homogeneous precipitation and the formation of monodispersed, cubic-shaped nanoparticles. hud.ac.uk The nucleation process itself involves the initial formation of Ce(OH)3 nanoparticles, followed by an oxidation and rapid dehydration to form small (2–3 nm) CeO2 nuclei, which then undergo ripening. researchgate.net

Table 2: Effect of Acetate on Ceria Nanoparticle Synthesis

Parameter Observation Mechanistic Implication
Reaction Yield Increased from ~10% to over 90% with added acetate. nih.govnih.gov Acetate accelerates the formation of Ce-O-Ce bonds. nih.govnih.govresearchgate.net
Particle Size Decreased average particle size with increased acetate. nih.govnih.govunl.edu Acetate surface functionalization limits nanoparticle growth. nih.govunl.edu
Crystallinity Increased with higher acetate concentration. nih.govnih.gov Acetate promotes more ordered crystal growth.

Theoretical and Computational Investigations of Cerium Iii Acetate Systems

Molecular Mechanics (MM) Calculations for Structural Conformations and Interactions

Molecular Mechanics (MM) is a computational method that utilizes classical physics and empirically derived force fields to predict the geometry and conformational energy of molecules. For a complex coordination compound like cerium(III) acetate (B1210297), MM is particularly valuable for exploring the vast conformational landscape arising from the flexible coordination of acetate ligands and the potential for hydration.

The interaction between the cerium(III) ion and acetate ligands can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. MM simulations can efficiently calculate the relative steric energies of these different arrangements, helping to identify the most stable structural isomers. In hydrated forms, such as cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O), MM is used to determine the preferred positions of water molecules within the coordination sphere of the cerium ion and their role in the crystal lattice's hydrogen-bonding network.

Table 1: Representative Structural Parameters for Cerium(III) Acetate Coordination Modes from Molecular Mechanics (MM) Simulations.
ParameterMonodentate AcetateBidentate Chelating AcetateBidentate Bridging Acetate
Ce-O Bond Length (Å)2.48 - 2.552.58 - 2.652.55 - 2.62
O-Ce-O Angle (°) (for bidentate)N/A~52°N/A (intermolecular)
Coordination EnvironmentLess sterically hindered, allows for more ligands or solvent molecules.Forms a stable four-membered ring, common in monomeric units.Leads to the formation of polymeric chains or network structures.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. Unlike the classical approach of MM, DFT provides a more profound understanding of chemical bonding, charge distribution, and reactivity by solving approximations of the Schrödinger equation.

For cerium(III) acetate, DFT studies are crucial for characterizing the nature of the cerium-oxygen (Ce-O) bond. Calculations reveal that the bond is predominantly ionic, consistent with the large electronegativity difference between cerium and oxygen. However, DFT can also quantify the degree of covalent character, which arises from the orbital overlap between the oxygen 2p orbitals and the vacant cerium 5d and 6s orbitals. The presence of the single 4f electron in Ce(III) presents a challenge for standard DFT calculations, often requiring advanced functionals or corrections (like DFT+U) to properly describe its localized nature.

DFT calculations yield critical electronic parameters. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. In cerium(III) acetate, the HOMO is typically localized on the acetate ligands, while the LUMO is often associated with the cerium 4f orbitals. The HOMO-LUMO energy gap is a key indicator of the compound's chemical reactivity and kinetic stability. Furthermore, population analysis methods like Natural Bond Orbital (NBO) analysis provide quantitative values for the partial atomic charges, confirming the high positive charge on the cerium center (approaching +3) and the negative charge on the coordinating oxygen atoms.

Table 2: Key Electronic Properties of a [Ce(CH₃COO)₃(H₂O)₂] Monomer Calculated via Density Functional Theory (DFT).
Calculated PropertyTypical Value / DescriptionSignificance
Ce-O Bond Length (Å)2.50 - 2.60 ÅProvides a quantum mechanical validation of the molecular geometry.
NBO Charge on Cerium (Ce)+2.75 to +2.85 |e|Confirms the highly ionic nature of the Ce(III) center.
NBO Charge on Oxygen (O)-0.85 to -0.95 |e|Indicates significant electron density on the coordinating oxygen atoms.
HOMO-LUMO Energy Gap~4.5 - 5.5 eVSuggests high electronic stability and relates to its optical properties (UV absorption).
Frontier Orbital CompositionHOMO: Oxygen p-orbitals LUMO: Cerium f-orbitalsIndicates that electronic excitations are ligand-to-metal charge transfer (LMCT) in nature.

Computational Modeling of Speciation and Complexation Equilibria

When cerium(III) acetate is dissolved in an aqueous solution, it does not exist as a single, simple species. Instead, a complex equilibrium is established involving the hydrated cerium ion, [Ce(H₂O)ₙ]³⁺, and various acetate complexes, such as [Ce(CH₃COO)]²⁺, [Ce(CH₃COO)₂]⁺, and the neutral [Ce(CH₃COO)₃]. Computational modeling is a powerful method for predicting the distribution of these species (speciation) as a function of solution conditions like pH and ligand concentration.

This modeling approach typically combines high-level quantum chemical calculations (like DFT) with thermodynamic cycles, such as the Solvation Model based on Density (SMD), to determine the Gibbs free energy of formation (ΔG) for each potential species in solution. From these energies, the equilibrium constants (K) for the stepwise complexation reactions can be calculated using the relationship ΔG = -RTlnK.

The results of these simulations are often visualized in speciation diagrams, which plot the percentage of each cerium-containing species against the solution pH or the logarithm of the free acetate concentration. These models demonstrate that at low pH, the free aquated cerium ion, [Ce(H₂O)ₙ]³⁺, is the dominant species. As the pH or acetate concentration increases, there is a stepwise formation of the mono-, di-, and tri-acetate complexes. Understanding this equilibrium is critical for applications where cerium(III) acetate is used as a precursor in solution-based synthesis (e.g., sol-gel processes), as the identity of the dominant cerium species directly influences the kinetics and mechanism of nanoparticle formation or film deposition.

Table 3: Computationally Predicted Stepwise Stability Constants (log K) for Cerium(III) Acetate Complexes in Aqueous Solution.
Stepwise ReactionEquilibriumCalculated log K
First ComplexationCe³⁺(aq) + CH₃COO⁻(aq) ⇌ [Ce(CH₃COO)]²⁺(aq)K₁ ≈ 2.8 - 3.2
Second Complexation[Ce(CH₃COO)]²⁺(aq) + CH₃COO⁻(aq) ⇌ [Ce(CH₃COO)₂]⁺(aq)K₂ ≈ 2.1 - 2.5
Third Complexation[Ce(CH₃COO)₂]⁺(aq) + CH₃COO⁻(aq) ⇌ Ce(CH₃COO)₃K₃ ≈ 1.5 - 1.9

Advanced Applications of Cerium Iii Acetate in Chemical Sciences and Materials Engineering

Catalysis in Organic Synthesis and Chemical Processing

Cerium(III) acetate (B1210297) has emerged as a versatile and effective catalyst in a multitude of organic reactions and chemical processes. researchgate.netsamaterials.com Its catalytic prowess is rooted in the ability of the cerium ion to readily cycle between its +3 and +4 oxidation states, facilitating redox reactions. samaterials.com This property, combined with its Lewis acidic nature, allows it to activate a wide range of organic substrates, promoting various chemical transformations. nih.gov

Catalytic Activity in Various Organic Reactions

Cerium(III) acetate demonstrates significant catalytic activity in a diverse array of organic reactions. It is particularly effective in promoting oxidation and cyclization reactions. researchgate.netsamaterials.com For instance, in combination with a bromide ion, it catalyzes the liquid-phase auto-oxidation of cresols. microchem.fr Beyond these, its catalytic applications extend to other important transformations.

One notable example is its role in facilitating the aza-Diels-Alder reaction for the synthesis of tetrahydroquinolines. In this reaction, the Ce(III) ion acts as a Lewis acid, activating the diene reactant by coordinating to its nitrogen atom. This activation facilitates the [4+2] cycloaddition with a dienophile to form the desired heterocyclic product. nih.gov

Furthermore, cerium-based catalysts, for which cerium(III) acetate can be a precursor, are known to promote the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. samaterials.com The catalytic activity of cerium(III) acetate in these and other organic transformations underscores its importance as a valuable tool for synthetic chemists.

Application in Synthesis of Fine Chemicals, Dyes, and Polymers

The catalytic properties of cerium(III) acetate have been harnessed for the synthesis of a variety of valuable chemical products, including fine chemicals, dyes, and polymers. researchgate.netmicrochem.fr Its utility in promoting specific organic reactions makes it an important component in the manufacturing processes of these materials.

In the realm of fine chemicals, cerium(III) acetate is utilized in the synthesis of various pharmaceutical compounds. researchgate.net Its ability to catalyze key steps in complex synthetic pathways contributes to the efficient production of these high-value molecules.

The application of cerium(III) acetate also extends to the polymer and dye industries. researchgate.netmicrochem.fr For example, it can be used as a coagulant for resin slurry in the production of water-based ecological synthetic leather. In this process, it helps to create a porous polyurethane film, which improves the air permeability of the final product. microchem.fr Additionally, its catalytic properties are beneficial in the synthesis of polyesters. ontosight.ai

Role in Petrochemical Cracking and Automotive Catalyst Research

Cerium(III) acetate and its derivative, cerium oxide, play a crucial role in both petrochemical refining and the reduction of harmful automotive emissions. In the petrochemical industry, cerium compounds are used in fluid catalytic cracking (FCC) catalysts. chemicalbook.comrsc.org FCC is a vital process for converting heavy crude oil fractions into more valuable, lighter products such as gasoline. rsc.org The addition of cerium to FCC catalysts enhances their stability and activity. mrforum.com

In the context of automotive applications, cerium(III) acetate is a precursor for cerium oxide, a key component in three-way catalytic converters. samaterials.comsamaterials.comrareearthpowder.com These converters are essential for treating exhaust gases from internal combustion engines, converting harmful pollutants like carbon monoxide (CO) and nitrogen oxides (NOx) into less harmful substances such as carbon dioxide (CO2) and nitrogen (N2). samaterials.comsae.org Ceria's primary function in this context is its high oxygen storage capacity, which allows it to store and release oxygen, thereby ensuring the efficient oxidation of CO and reduction of NOx under varying exhaust conditions. sae.orgcambridge.org Research has shown that a ceria content of around 30% in the catalyst washcoat can provide optimal conversion efficiencies for hydrocarbons, CO, and NOx, even after simulated aging equivalent to 100,000 miles of vehicle use. sae.org

Recent studies have also explored the use of cerium-impregnated catalysts in the steam catalytic cracking of crude oil. The introduction of cerium was found to significantly enhance the yield of valuable light olefins, which are important building blocks for the chemical industry. rareearthpowder.com

Specific Applications in Ester Enolate Chemistry (e.g., Addition to Ketones)

Cerium(III) acetate plays a crucial role in specific organic reactions involving ester enolates, particularly in their addition to ketones. The formation of enolates, which are powerful nucleophiles, is a fundamental step in many carbon-carbon bond-forming reactions. libretexts.orgmasterorganicchemistry.combham.ac.ukkhanacademy.org

The reaction of an ester with a strong base generates an enolate. In the presence of a cerium(III) salt, a cerium enolate is formed. This species exhibits enhanced reactivity and selectivity in additions to carbonyl compounds, especially ketones. The cerium enolate readily attacks the electrophilic carbonyl carbon of the ketone in a nucleophilic addition reaction. This is followed by a protonation step to yield a β-hydroxy ester, the characteristic product of an aldol-type reaction. libretexts.org

Precursor in Advanced Materials Synthesis and Engineering

Cerium(III) acetate is a valuable precursor material in the synthesis and engineering of advanced materials, most notably cerium oxide nanoparticles and nanostructures. researchgate.netsamaterials.comnih.govnih.govresearchgate.net The controlled decomposition or reaction of cerium(III) acetate allows for the fabrication of these nanomaterials with tailored properties for a range of high-performance applications.

Synthesis of Cerium Oxide Nanoparticles and Nanostructures for Catalytic and Optical Applications

Cerium(III) acetate serves as a key starting material for the synthesis of cerium oxide (CeO₂) nanoparticles and various nanostructures. researchgate.netsamaterials.comnih.govnih.govresearchgate.net These nanomaterials are of significant interest due to their unique catalytic and optical properties, which are largely dependent on their size, shape, and crystallinity. orientjchem.orgorientjchem.org

Several methods have been developed to produce CeO₂ nanoparticles from cerium(III) acetate, including:

Hydrothermal Synthesis: This method involves the treatment of an aqueous solution of cerium(III) acetate under elevated temperature and pressure. The size of the resulting nanoparticles can be controlled by adjusting the reaction time and temperature. For instance, thermal treatment of cerium acetate-derived nanostructures at 500 °C and 1000 °C can lead to crystalline sizes of 17.7 nm and 53.6 nm, respectively. nih.gov

Sol-Gel Method: In this approach, a colloidal suspension, or "sol," is formed from the hydrolysis and polymerization of precursors, which is then converted into a gel. Cerium(III) acetate can be used as the cerium source in this process. rsc.org

Precipitation: This technique involves the precipitation of a cerium-containing precursor from a solution, followed by calcination to form cerium oxide. scielo.org.mx

Green Synthesis: This environmentally friendly approach utilizes biological materials, such as ovalbumin (the main protein in egg white), in conjunction with cerium(III) acetate to synthesize plate-like CeO₂ nanoparticles with sizes ranging from 6 to 30 nm. nih.govresearchgate.net

The resulting cerium oxide nanoparticles exhibit a cubic fluorite crystal structure and possess a high surface area, which is beneficial for their catalytic applications. researchgate.netorientjchem.orgorientjchem.orgscielo.org.mxbohrium.comijettjournal.org

Catalytic Applications:

The catalytic activity of CeO₂ nanoparticles stems from the facile redox cycling between Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies on their surface. orientjchem.orgorientjchem.orgnih.govmdpi.com This allows them to act as effective catalysts in a variety of reactions, including the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂), which is a critical process in automotive exhaust treatment. cambridge.orgorientjchem.org The smaller the particle size, the higher the concentration of these catalytically active defect sites. orientjchem.org

Optical Applications:

Cerium oxide nanoparticles exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.netbohrium.comijettjournal.orgijettjournal.org This property makes them highly suitable for use as UV-filters in various applications, including sunscreens and protective coatings. researchgate.netbohrium.commdpi.com The optical bandgap of these nanoparticles can be tuned by controlling their size, which in turn affects their UV absorption characteristics. bohrium.comijettjournal.org This tunability makes them promising materials for use in photoelectric devices and light-emitting diodes (LEDs). researchgate.netbohrium.com

Interactive Data Table: Synthesis and Properties of CeO₂ Nanoparticles from Cerium(III) Acetate

Synthesis MethodPrecursorsParticle Size (nm)MorphologyKey Application
HydrothermalCerium(III) acetate10 - 54Cubes, AmorphousCatalysis
Green SynthesisCerium(III) acetate, Ovalbumin6 - 30Plate-likeCatalysis
PrecipitationCerium(III) acetate8 - 75Cubic fluoriteUV-filters
Sol-GelCerium(III) acetate~5SphericalCatalysis

Deposition of Epitaxial Cerium Oxide Films for Buffer Layers

Cerium(III) acetate serves as a crucial precursor in the chemical solution deposition of epitaxial cerium oxide (CeO₂) films, which are vital as buffer layers in high-temperature superconductors. A notable advancement in this area is the development of a novel water-based precursor solution utilizing cerium acetate. This solution is stabilized by the use of ethylenediaminetetraacetic acid (H₄EDTA) as a complexing agent, with acetic acid and ethylenediamine (B42938) (EDA) as additional components. This method allows for the deposition of these films on substrates such as Ni (5%W) tapes. samaterials.com

The formation of transparent and homogenous sols and gels, a critical step for uniform film deposition, is influenced by the complexation behavior of cerium acetate with acetic acid and H₄EDTA. samaterials.com Research has identified optimal growth conditions for producing highly textured CeO₂ layers. These conditions are detailed in the table below. samaterials.com

ParameterOptimal Condition
Gas Processing AtmosphereAr-5% H₂
Solution Concentration0.2–0.4 M
Dwell Time at 900 °C60 minutes
Dwell Time at 1,050 °C5–30 minutes

Table 1: Optimal Growth Conditions for Epitaxial Cerium Oxide Films

The resulting cerium oxide films are characterized using a suite of analytical techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), spectroscopic ellipsometry, and pole figures, to confirm their highly textured nature. samaterials.com

Materials for Fuel Cells and Solar Energy Technologies

Cerium(III) acetate is a key starting material for the synthesis of cerium oxide (CeO₂) nanoparticles, which have significant applications in energy technologies. samaterials.com These nanoparticles are integral components in the development of both fuel cells and solar cells. samaterials.com

In the realm of solid oxide fuel cells (SOFCs), ceria-based materials are investigated as potential electrolytes, particularly for intermediate temperature applications (IT-SOFCs). nih.govresearchgate.net Doped ceria, for which cerium(III) acetate can be a precursor, exhibits high ionic conductivity, a critical property for electrolyte materials. scispace.commdpi.com The synthesis of nanostructured ceria-based electrolytes from precursors like cerium(III) acetate is a promising approach to enhance the performance of low-temperature SOFCs. mdpi.com

In solar energy, cerium oxide nanoparticles derived from cerium(III) acetate are utilized to improve the efficiency of solar cells. ontosight.ai While the direct application of cerium(III) acetate in the active layer of perovskite solar cells is not the primary focus, its role as a precursor to CeO₂ is significant for enhancing device performance and stability.

Development of Anti-Corrosion Coatings for Metals

Cerium(III) acetate has been identified as an effective agent for creating anti-corrosion coatings for various metals, including aluminum, steel, and zinc. samaterials.com These coatings function by forming a protective layer that inhibits the deterioration of the metal when exposed to environmental factors such as moisture and chemicals. samaterials.com

Studies have compared the corrosion inhibition effectiveness of cerium(III) acetate to other cerium salts on aluminum alloys. The findings indicate that the type of anion and the substrate influence the inhibition efficiency. Cerium(III) acetate, in particular, has been shown to be a promising inhibitor. For instance, on pure aluminum, both cerium(III) nitrate (B79036) and cerium(III) acetate shifted the corrosion potential (Ecorr) to more negative values, indicating the blocking of cathodic sites. In the case of cerium(III) acetate, a passive region was established, suggesting the stimulation of aluminum oxide formation.

The table below summarizes the effect of different cerium salts on the corrosion potential of pure aluminum.

Cerium Salt (3 mM)Shift in Ecorr on Pure AluminumInhibition Characteristics
Cerium(III) AcetateNegative ShiftCathodic inhibitor, establishes a passive region
Cerium(III) NitrateNegative ShiftCathodic inhibitor, establishes a quasi-passive range
Cerium(III) ChloridePositive ShiftMixed inhibitor, no passive range established
Cerium(IV) Sulfate (B86663)-Accelerated corrosion

Table 2: Comparative Effect of Cerium Salts on Aluminum Corrosion

The coatings formed from cerium salt precursors are composed of both Ce(III) and Ce(IV) oxides, which contribute to the protective properties of the film.

Environmental Chemistry Research

Role in Remediation of Organic Contaminants in Aqueous Systems

Cerium(III) acetate plays a role in the remediation of organic contaminants in water through its use as a precursor for catalytically active cerium species. The catalytic activity is centered around the Ce³⁺/Ce⁴⁺ redox couple, which can facilitate the degradation of persistent organic pollutants. researchgate.net

Cerium-based catalysts have been shown to be effective in the photocatalytic degradation of various organic compounds, including phenols and organic dyes. researchgate.netjelsciences.comlidsen.com For instance, cerium-doped titanium dioxide has demonstrated enhanced photocatalytic activity for the degradation of phenol (B47542) under UV irradiation. researchgate.net The presence of cerium enhances the transfer of electrons and increases the capacity for oxygen storage and release, which are crucial for the photocatalytic process. researchgate.netjelsciences.com While some studies may use other cerium salts like cerium nitrate, the underlying principle of leveraging the Ce(III)/Ce(IV) redox cycle for generating reactive oxygen species to break down organic pollutants is applicable when cerium(III) acetate is the cerium source. jelsciences.com

Investigations into Waste Stabilization Strategies

The application of cerium(III) acetate in waste stabilization, particularly for heavy metal-contaminated soils, is an area of ongoing investigation. The primary goal of stabilization is to convert contaminants into their least soluble, mobile, or toxic forms. larcusa.org This is often achieved by mixing the contaminated medium with binding agents that induce chemical reactions to immobilize the contaminants. larcusa.org

While various materials such as waste oyster shells, biochar, and iron sulfate have been explored for the stabilization of heavy metals like lead in soil, direct research on the use of cerium(III) acetate for this purpose is limited. epa.govmdpi.com However, based on the known chemistry of cerium compounds and their ability to form stable oxides and hydroxides, there is potential for cerium(III) acetate to be used in such stabilization strategies. Future research may explore its effectiveness in immobilizing heavy metals through precipitation and adsorption mechanisms.

Emerging Research Areas

Emerging research is continually uncovering new applications for cerium(III) acetate, largely driven by its role as a precursor to cerium oxide nanoparticles with unique catalytic and biomedical properties. ontosight.ai

In the field of nanomedicine , cerium oxide nanoparticles derived from cerium(III) acetate are being extensively studied for their potential as therapeutic agents. These nanoparticles exhibit antioxidant properties due to the redox cycling of cerium between its +3 and +4 oxidation states, which allows them to scavenge reactive oxygen species. This has led to investigations into their use for treating conditions associated with oxidative stress.

Another significant area of emerging research is in catalysis for organic synthesis . Cerium(III) acetate itself can act as an effective catalyst in various organic reactions, including oxidations and cyclizations, which are important in the synthesis of pharmaceuticals and other fine chemicals. samaterials.com The development of more efficient and selective catalytic systems based on cerium(III) acetate is an active area of research. ontosight.ai

The unique properties of cerium-based materials also lend themselves to applications in biotechnology and nanotechnology . Researchers are exploring the creation of novel nanoparticles with controlled sizes and shapes from cerium(III) acetate for a variety of advanced applications. ontosight.ai

Electrochemical Sensing and Biosensor Development Utilizing Cerium(III) Acetate Derived Materials

Cerium(III) acetate serves as a crucial precursor in the synthesis of cerium oxide nanoparticles (CeO₂-NPs), also known as nanoceria, which are at the forefront of electrochemical sensing and biosensor development. The unique properties of nanoceria, including its biocompatibility, high conductivity, and efficient oxygen transfer capabilities, make it an ideal material for enhancing the performance of sensors in terms of response time, sensitivity, and stability. nih.govacs.org Materials derived from cerium(III) acetate are particularly effective in the fabrication of sensors for detecting biologically and environmentally significant molecules such as hydrogen peroxide and glucose.

The operational principle of these sensors often relies on the enzyme-mimicking activities of nanoceria. For instance, CeO₂-NPs exhibit peroxidase-like activity, catalyzing the oxidation of chromogenic substrates in the presence of hydrogen peroxide (H₂O₂), which allows for colorimetric detection. nih.gov In a typical biosensor for glucose, glucose oxidase is used to produce H₂O₂ from glucose, which is then detected by the nanoceria-based sensor. nih.gov The linear relationship between the analyte concentration and the sensor's response, such as absorbance at a specific wavelength, enables quantitative analysis. nih.gov

The performance of these electrochemical sensors and biosensors is characterized by several key parameters, including a wide linear response range and a low detection limit. For example, a colorimetric method for H₂O₂ detection using CeO₂/C nanowires derived from a cerium(III)-based organic framework demonstrated a linear response for H₂O₂ concentrations from 0.5 to 100 μM. nih.gov When adapted for glucose detection, the same system showed a linear response in the 1-100 μM range with a detection limit of 0.69 μM. nih.gov Similarly, nanoporous cerium oxide thin films have been employed for glucose biosensors, showing linearity in the range of 25-300 mg/dl. bohrium.com

Interactive Table: Performance of Electrochemical Sensors Based on Cerium(III) Acetate Derived Materials

AnalyteSensor TypeLinear RangeDetection LimitReference
Hydrogen PeroxideColorimetric (CeO₂/C nanowires)0.5 - 100 μMNot Specified nih.gov
GlucoseColorimetric (CeO₂/C nanowires with Glucose Oxidase)1 - 100 μM0.69 μM nih.gov
GlucoseAmperometric (Nanoporous CeO₂ thin film)25 - 300 mg/dlNot Specified bohrium.com
GlucoseAmperometric (CeO₂ nanostructures on carbon cloth)0.1 - 16 mM1 nM sci-hub.se

Research into Additives for Combustion Efficiency and Emission Control (e.g., Gasoline Additives)

Cerium(III) acetate is a precursor for cerium oxide (ceria), which has been extensively researched as a fuel additive to enhance combustion efficiency and reduce harmful emissions from internal combustion engines. researchgate.net Ceria-based additives act as oxygen storage catalysts; they can release oxygen during fuel-rich combustion phases to oxidize unburned hydrocarbons (HC) and carbon monoxide (CO), and subsequently replenish their oxygen content during lean phases. researchgate.net This catalytic activity leads to more complete combustion, which in turn improves fuel economy and lowers the emission of pollutants. researchgate.net

The addition of cerium-based additives to diesel and gasoline fuels has been shown to have a significant impact on engine performance and emissions. Research has demonstrated that the use of cerium oxide nanoparticles in fuel can lead to a notable reduction in particulate matter, unburned hydrocarbons, and carbon monoxide. researchgate.net For instance, the addition of 8nm cerium oxide particles to diesel fuel at a concentration of 5-8 ppm has been reported to reduce fuel consumption by 3.5-8% and decrease emissions of black carbon particulates and unburned hydrocarbons by over 15%. researchgate.net

Studies have also investigated the effect of cerium additives on the light-off temperature for soot oxidation, which is the temperature at which the catalyst becomes effective. The addition of cerium to diesel fuel has been found to reduce the light-off temperature by 250 to 300°C, indicating a significant improvement in the catalytic oxidation of soot. researchgate.netumd.edu This leads to more effective regeneration of diesel particulate filters. While cerium additives have shown a clear benefit in reducing CO and HC emissions, their effect on nitrogen oxides (NOx) can be more complex, with some studies reporting an increase in NOx emissions under certain conditions. researchgate.net

Interactive Table: Impact of Cerium-Based Fuel Additives on Engine Performance and Emissions

Additive ConcentrationEngine/Fuel TypeImprovement in Fuel EconomyReduction in CO EmissionsReduction in HC EmissionsReduction in PM/SootReference
5-8 ppm (8nm CeO₂)Diesel3.5 - 8%Not Specified>15%>15% (black carbon) researchgate.net
25 ppm (Cerium)DieselNot SpecifiedNot SpecifiedNot Specified50% (peak number concentration) researchgate.netumd.edu
100 ppm (Cerium)DieselNot SpecifiedNot SpecifiedNot Specified65% (peak number concentration) researchgate.netumd.edu
Not SpecifiedBiodiesel Blends13.44% (decrease in BSFC)38.33%43.63%Not Specified researchgate.net
100-200 mg (CeO₂ NPs)Ethanol-Gasoline BlendsIncrease in brake thermal efficiencyNoticeably reducedNoticeably reducedNot Specified researchgate.net

Q & A

Q. What are the optimal synthesis conditions for cerium(III) acetate, and how do they influence crystallinity and purity?

  • Methodological Answer: Cerium(III) acetate is typically synthesized via aqueous reactions between cerium salts (e.g., CeCl₃) and acetic acid under controlled pH and temperature. For high-purity products, refluxing at 80–100°C for 4–6 hours in an inert atmosphere (N₂ or Ar) is recommended to prevent oxidation of Ce³⁺. Hydrate forms (e.g., sesquihydrate) require precise stoichiometric control of water content . Post-synthesis, vacuum drying at 60°C minimizes residual acetic acid. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration states .

Q. How should researchers characterize cerium(III) acetate to distinguish between hydrate and anhydrous forms?

  • Methodological Answer: Use a combination of XRD for crystal structure analysis, TGA to quantify water loss (e.g., ~10–15% mass loss for sesquihydrate), and Fourier-transform infrared spectroscopy (FTIR) to identify acetate ligand vibrations (e.g., asymmetric COO⁻ stretch at ~1560 cm⁻¹). Inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric Ce:acetate ratios . Discrepancies in hydration states can arise from ambient humidity; storage in desiccators with silica gel is advised .

Q. What safety protocols are essential when handling cerium(III) acetate in laboratory settings?

  • Methodological Answer: Cerium(III) acetate is a respiratory and ocular irritant. Use fume hoods for powder handling, nitrile gloves, and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Avoid high-temperature decomposition (>200°C), which may release toxic acetic acid vapors .

Advanced Research Questions

Q. How does cerium(III) acetate function as a catalyst in oxidation reactions, and what parameters govern its efficiency?

  • Methodological Answer: In liquid-phase auto-oxidation of cresols, Ce³⁺ acts as a redox mediator, with bromide ions (Br⁻) as co-catalysts. Key parameters include:
  • Molar ratio of Ce³⁺:substrate (optimal 1:50–1:100).
  • Reaction time (12–24 hours for >90% conversion).
  • Solvent polarity (aqueous or polar aprotic solvents enhance ion mobility).
    Monitor reaction progress via gas chromatography (GC) or UV-Vis spectroscopy. Ce³⁺ regeneration is critical; cyclic voltammetry can assess redox stability .

Q. How can researchers resolve contradictions in reported catalytic activity data for cerium(III) acetate?

  • Methodological Answer: Discrepancies often arise from hydration state variability, particle size, or trace impurities (e.g., chloride residues from synthesis). Standardize protocols by:
  • Pre-treating catalysts at 150°C to remove hydration effects.
  • Using Brunauer-Emmett-Teller (BET) analysis to correlate surface area with activity.
  • Conducting control experiments with ICP-MS to rule out contamination .

Q. What experimental design strategies are effective for optimizing cerium(III) acetate-based material synthesis (e.g., CeO₂ nanoparticles)?

  • Methodological Answer: Apply factorial design to evaluate variables like precursor concentration, calcination temperature, and annealing time. For CeO₂ synthesis:
  • Thermal decomposition of cerium(III) acetate at 400–600°C yields nanoparticles (5–20 nm).
  • Use transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS) to assess crystallite size and Ce³⁺/Ce⁴⁺ ratios.
  • For reproducibility, document atmospheric conditions (O₂ levels impact Ce oxidation states) .

Q. How does the coordination environment of cerium(III) acetate influence its reactivity in ligand-exchange reactions?

  • Methodological Answer: The labile acetate ligands enable facile substitution with stronger chelators (e.g., acetylacetonate or EDTA). Probe reactivity via:
  • Kinetic studies using stopped-flow spectrophotometry.
  • Density functional theory (DFT) calculations to model ligand-exchange barriers.
  • Extended X-ray absorption fine structure (EXAFS) to map coordination changes .

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